TUG-469

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TUG-469 umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehört die Bildung der Kernstruktur durch eine Reihe von Kondensations- und Cyclisierungsreaktionen. Das Endprodukt wird nach der Reinigung durch Umkristallisation oder Chromatographie erhalten .

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für this compound nicht umfassend dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses umfassen. Dazu gehört die Optimierung der Reaktionsbedingungen, die Verwendung größerer Reaktionsgefäße und der Einsatz industrieller Reinigungstechniken wie großtechnische Chromatographie oder Kristallisation .

Analyse Chemischer Reaktionen

Reaktionstypen

TUG-469 unterliegt hauptsächlich Reaktionen, die für organische Verbindungen mit ähnlichen funktionellen Gruppen typisch sind. Dazu gehören:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden in der Regel eingesetzt.

Substitution: Verschiedene Nucleophile oder Elektrophile können je nach gewünschter Substitution verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise zu hydroxylierten oder carboxylierten Derivaten führen, während Substitutionsreaktionen eine große Bandbreite an funktionellen Gruppen einführen können .

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Werkzeugverbindung verwendet, um die Aktivierung des freien Fettsäure-Rezeptors 1 und seine nachgeschalteten Effekte zu untersuchen.

Biologie: Untersucht auf seine Rolle bei der Modulation der Insulinsekretion und des Glukosestoffwechsels.

Medizin: Als potenzieller Therapeutika für die Behandlung von Typ-2-Diabetes mellitus untersucht, da es die glukosegesteuerte Insulinsekretion verbessern kann.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Medikamente, die auf den freien Fettsäure-Rezeptor 1 abzielen

Wirkmechanismus

TUG-469 entfaltet seine Wirkung, indem es selektiv den freien Fettsäure-Rezeptor 1 (FFA1) aktiviert. Diese Aktivierung führt zur Steigerung der glukosegesteuerten Insulinsekretion aus pankreatischen β-Zellen. Der molekulare Mechanismus beinhaltet die Kopplung von FFA1 an das Gq-Protein, das den Phospholipase-C-Signalweg aktiviert. Dies führt zur Mobilisierung von intrazellulärem Kalzium und anschließender Insulinsekretion .

Wirkmechanismus

TUG-469 exerts its effects by selectively activating the free fatty acid receptor 1 (FFA1). This activation leads to the enhancement of glucose-stimulated insulin secretion from pancreatic β-cells. The molecular mechanism involves the coupling of FFA1 to the Gq protein, which activates the phospholipase C signaling pathway. This results in the mobilization of intracellular calcium and subsequent insulin secretion .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

GW9508: Ein weiterer potenter Agonist des freien Fettsäure-Rezeptors 1, aber TUG-469 hat in vitro eine höhere Potenz gezeigt.

TUG-770: Ein hochpotenter Agonist des freien Fettsäure-Rezeptors 1 mit ähnlichen Anwendungen in der Diabetesforschung

Einzigartigkeit von this compound

This compound ist aufgrund seiner hohen Selektivität für den freien Fettsäure-Rezeptor 1 gegenüber dem freien Fettsäure-Rezeptor 4 einzigartig, was es zu einer gezielteren und effektiveren Verbindung für die Untersuchung der spezifischen Auswirkungen der Aktivierung des freien Fettsäure-Rezeptors 1 macht. Darüber hinaus hat this compound in prädiabetischen Mausmodellen signifikante Verbesserungen der Glukosetoleranz gezeigt, was sein Potenzial als therapeutisches Mittel unterstreicht .

Biologische Aktivität

TUG-469 is a potent and selective agonist of the free fatty acid receptor 1 (FFA1), also known as GPR40. This receptor is primarily expressed in pancreatic β-cells, where it plays a crucial role in amplifying glucose-stimulated insulin secretion. The biological activity of this compound has been extensively studied, particularly in the context of type 2 diabetes management. This article reviews the pharmacological properties, mechanisms of action, and relevant research findings regarding this compound.

This compound activates FFA1, leading to several downstream effects that enhance insulin secretion:

- Insulin Secretion : this compound stimulates insulin release from pancreatic β-cells in a glucose-dependent manner, which is critical for maintaining glucose homeostasis.

- Protection Against Apoptosis : Research indicates that this compound can protect β-cells from palmitate-induced apoptosis, suggesting a potential therapeutic role in preserving β-cell function in diabetic conditions .

Pharmacological Profile

This compound exhibits a high degree of selectivity for FFA1 over other receptors. In comparative studies, it has shown significant potency with an EC50 value in the low micromolar range:

| Compound | Target Receptor | EC50 (µM) | Selectivity |

|---|---|---|---|

| This compound | FFA1 | ~0.05 | High |

| TUG-891 | FFA4 | ~0.095 | Moderate |

This selectivity is crucial for minimizing off-target effects, which can lead to adverse reactions in clinical settings .

In Vitro Studies

In vitro experiments have demonstrated the efficacy of this compound in enhancing insulin secretion:

- Cell Line Studies : INS-1E cells treated with this compound showed a dose-dependent increase in insulin secretion, with maximal stimulation observed at concentrations of 3 to 10 µM. At lower concentrations (1 µM), no significant effect was noted .

- Human Islet Preparations : In studies involving human islets, this compound significantly augmented insulin secretion at a concentration of 3 µM, further confirming its effectiveness in human models .

In Vivo Studies

Animal models have been employed to evaluate the therapeutic potential of this compound:

- Glucose Tolerance Tests : In high-fat diet (HFD) fed mice, this compound improved glucose tolerance compared to control groups. This suggests that activation of FFA1 by this compound can lead to better glycemic control .

- β-cell Survival : Prolonged exposure to palmitate increased apoptosis in β-cells; however, co-treatment with this compound significantly reduced this effect, indicating its protective role against lipid-induced cell death .

Case Studies and Clinical Relevance

While there are currently no clinical trials specifically involving this compound reported in the literature, its mechanism and effects align with ongoing research into other FFA1 agonists like Fasiglifam (TAK-875), which has shown promise but faced withdrawal due to safety concerns. The findings from studies on this compound provide a rationale for further exploration into its potential as a therapeutic agent for type 2 diabetes.

Eigenschaften

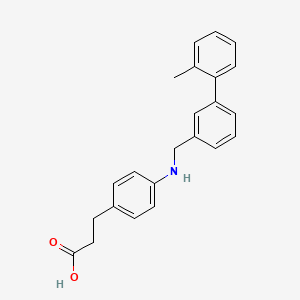

IUPAC Name |

3-[4-[[3-(2-methylphenyl)phenyl]methylamino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO2/c1-17-5-2-3-8-22(17)20-7-4-6-19(15-20)16-24-21-12-9-18(10-13-21)11-14-23(25)26/h2-10,12-13,15,24H,11,14,16H2,1H3,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPXKSLKGSSZCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC=CC(=C2)CNC3=CC=C(C=C3)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236109-67-3 | |

| Record name | TUG-469 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236109673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TUG-469 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZP4K3I8PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.